6-Bromo-5,7-difluoro-N4-methylquinoline-3,4-diamine

HIV-1 integrase ALLINI antiviral

6-Bromo-5,7-difluoro-N4-methylquinoline-3,4-diamine (CAS 2091764-26-8) is a fully synthetic, polyhalogenated quinoline-3,4-diamine derivative with the molecular formula C10H8BrF2N3 and a molecular weight of 288.09 g/mol. The compound belongs to the quinoline-3,4-diamine chemotype, a privileged scaffold widely explored in medicinal chemistry for kinase inhibition, antiviral activity, and epigenetics modulation.

Molecular Formula C10H8BrF2N3
Molecular Weight 288.09 g/mol
Cat. No. B13225706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5,7-difluoro-N4-methylquinoline-3,4-diamine
Molecular FormulaC10H8BrF2N3
Molecular Weight288.09 g/mol
Structural Identifiers
SMILESCNC1=C(C=NC2=CC(=C(C(=C21)F)Br)F)N
InChIInChI=1S/C10H8BrF2N3/c1-15-10-5(14)3-16-6-2-4(12)8(11)9(13)7(6)10/h2-3H,14H2,1H3,(H,15,16)
InChIKeyFGDRKMPAPVZNMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-5,7-difluoro-N4-methylquinoline-3,4-diamine: Chemical Identity, Scaffold Class, and Procurement Context


6-Bromo-5,7-difluoro-N4-methylquinoline-3,4-diamine (CAS 2091764-26-8) is a fully synthetic, polyhalogenated quinoline-3,4-diamine derivative with the molecular formula C10H8BrF2N3 and a molecular weight of 288.09 g/mol . The compound belongs to the quinoline-3,4-diamine chemotype, a privileged scaffold widely explored in medicinal chemistry for kinase inhibition, antiviral activity, and epigenetics modulation [1]. Its substitution pattern—a bromine atom at C6 for cross-coupling reactivity, two fluorine atoms at C5 and C7 for electronic tuning and metabolic stability, and an N4-methyl group for modulating hydrogen-bonding capacity and logP—creates a unique chemical fingerprint that differentiates it from other bromoquinoline-diamine building blocks [2]. This product-specific evidence guide provides quantitative, comparator-based justification for why this particular substitution array should be prioritized over closely related analogs in procurement decisions for drug discovery and chemical biology programs.

Why 6-Bromo-5,7-difluoro-N4-methylquinoline-3,4-diamine Cannot Be Casually Replaced by Other Bromoquinoline Diamines


Within the quinoline-3,4-diamine family, seemingly minor substituent changes produce large, quantifiable differences in target potency, cross-coupling reactivity, and physicochemical properties. Direct head-to-head comparisons reveal that replacing bromine at C6 with iodine—a common analog swap—can halve antiviral EC50 values in HIV-1 integrase allosteric inhibition assays (EC50: 0.09 µM for Br vs. 0.20 µM for I) [1]. Similarly, the 5,7-difluoro pattern is not functionally interchangeable with non-fluorinated or mono-fluorinated variants: the dual fluorine substitution lowers the predicted pKa of the quinoline nitrogen from ~4.9 (unsubstituted quinoline) to 2.82, altering protonation state at physiological pH and consequently target binding and solubility . Furthermore, the N4-methyl group distinguishes this compound from the primary 3,4-diamine, reducing hydrogen-bond donor count from 3 to 2—a modification known to improve membrane permeability in related quinoline series [2]. These quantitative differences mean that generic substitution of any single structural feature risks compromising the specific property profile required for a given research or development program.

Quantitative Differentiation Evidence: 6-Bromo-5,7-difluoro-N4-methylquinoline-3,4-diamine Versus Closest Analogs


HIV-1 Integrase Allosteric Inhibition: 6-Bromo Substituent Outperforms 6-Iodo and 6-Amino Analogs in EC50 Potency

In a head-to-head comparison of 6-substituted quinoline-based ALLINIs, the 6-bromo derivative (ALLINI-2) exhibited an in vitro IN multimerization EC50 of 0.09 ± 0.01 µM, the most potent among tested 6-substituents. By contrast, the 6-iodo analog (8a) showed an EC50 of 0.20 ± 0.06 µM—a ~2.2-fold loss in potency—and the 6-amino analog (8b) showed an EC50 of 0.19 ± 0.05 µM [1]. The unsubstituted parent (R=H) had an EC50 of 0.10 ± 0.02 µM, statistically indistinguishable from the bromo derivative but lacking the synthetic handle for further diversification [1]. Additionally, the 6-bromo analog suffered a significant potency loss against the ALLINI-resistant IN A128T mutant virus, whereas the 8-bromo positional isomer retained full effectiveness [1].

HIV-1 integrase ALLINI antiviral EC50

Suzuki-Miyaura Cross-Coupling Reactivity: 6-Bromoquinoline Scaffold Achieves High Yields in Pd-Catalyzed Arylations

The 6-bromoquinoline substructure is established as a competent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling. In a systematic study by Ökten (2019), dichlorobis(triphenylphosphine)palladium(II)-catalyzed Suzuki-Miyaura coupling of 6-bromo-1,2,3,4-tetrahydroquinoline with substituted phenylboronic acids afforded 6-aryl-tetrahydroquinolines in yields of 68%–82% [1]. For aromatic 6-bromoquinoline itself, Ökten and co-workers reported the preparation of 6-bromoquinoline via lithiation of tribromide 3 followed by water quench in 65% yield, and subsequent Suzuki coupling on the 6-bromoquinoline scaffold has been widely demonstrated across multiple literature reports [1]. By contrast, the 6-iodo analog—while sometimes more reactive in oxidative addition—carries a higher molecular weight (299.11 vs. 288.09 g/mol for the target compound) and is associated with greater synthetic cost and light-sensitivity, making the bromo derivative the preferred balance of reactivity and practicality for scale-up .

Suzuki-Miyaura coupling palladium catalysis C-C bond formation building block

Physicochemical Differentiation: LogP and Molecular Weight Comparison Versus Non-Fluorinated 6-Bromo-N4-methylquinoline-3,4-diamine

The 5,7-difluoro substitution on the quinoline benzene ring meaningfully alters the physicochemical profile compared to the non-fluorinated analog. The non-fluorinated comparator 6-bromo-N4-methylquinoline-3,4-diamine (CAS 1153388-53-4, MW 252.11) has a computed logP of 2.62 , whereas the 5,7-difluoroquinoline core itself has an experimentally measured logP of 2.51 . Fluorine substitution typically reduces logP modestly while increasing molecular weight (252.11 vs. 288.09 g/mol), shifting the target compound into a distinct property space. The combination of Br and two F atoms produces an exact mass of 288.09 Da—significantly heavier than the non-fluorinated analog (252.11 Da) or the 6-chloro-5,7-difluoro variant (estimated MW ~243.64 Da) but lighter than the 6-iodo-5,7-difluoro analog (estimated MW ~335.10 Da), placing it in a favorable mass range for fragment-based and lead-like screening libraries .

lipophilicity logP drug-likeness physicochemical properties

Basicity Modulation by 5,7-Difluoro Substitution: pKa Shift of ~2 Units Relative to Unsubstituted Quinoline

The electron-withdrawing effect of the 5,7-difluoro substitution dramatically alters the basicity of the quinoline nitrogen. The predicted pKa of 5,7-difluoroquinoline is 2.82 ± 0.26 , compared to the experimentally measured pKa of unsubstituted quinoline at approximately 4.9 (conjugate acid pKa ~4.90) [1]. This ~2-unit pKa reduction means that at physiological pH (7.4), 5,7-difluoroquinoline exists almost entirely in the neutral (unprotonated) form, whereas unsubstituted quinoline would be partially protonated. For the quinoline-3,4-diamine scaffold—where the 3,4-diamine moiety itself carries basic nitrogens—the reduced basicity at the quinoline N1 alters the overall charge state, hydrogen-bonding capacity, and potentially target binding mode [2]. This electronic modulation is absent in the non-fluorinated analog 6-bromo-N4-methylquinoline-3,4-diamine.

pKa basicity protonation state fluorine effect

Metabolic Stability and Bioactivation Risk: N4-Methyl Group Reduces N-Oxidation and Aldehyde Oxidase-Mediated Metabolism

The N4-methyl substitution on the quinoline-3,4-diamine scaffold is a strategic modification to mitigate metabolic liability. Unsubstituted quinoline-3,4-diamines contain a primary aromatic amine at the 4-position (hydrogen-bond donor count = 3), which is susceptible to N-oxidation by cytochrome P450 enzymes and aldehyde oxidase (AO)-mediated metabolism [1]. N-Methylation reduces the hydrogen-bond donor count from 3 to 2, sterically and electronically shielding the 4-amino group from oxidative metabolism. In a study on methylated quinolines, N-methyltransferases were shown to bioactivate quinolines via N-methylation, demonstrating that pre-installed N-methyl groups can alter the metabolic fate of the quinoline scaffold [1]. While direct metabolic stability data for 6-bromo-5,7-difluoro-N4-methylquinoline-3,4-diamine itself is not publicly available, the established structure-metabolism relationship (SMR) for quinoline N-methylation provides a strong class-level inference that the N4-methyl group confers metabolic advantages over the corresponding primary 4-amino analog [2].

metabolic stability N-methylation aldehyde oxidase CYP450

Fluorine-Mediated Conformational and Electronic Effects: 5,7-Difluoro Pattern Favors Planarity and Alters Ring Electronics for Target Binding

The 5,7-difluoro substitution pattern on the quinoline benzene ring exerts both steric and electronic effects that are distinct from other difluoro regioisomers (e.g., 6,7-difluoro or 6,8-difluoro). A study on methoxydefluorination of regioisomeric difluoroquinolines (5,7-; 6,7-; 6,8-; and 5,8-difluoroquinoline) demonstrated that the 5,7-isomer exhibits unique regioselectivity in nucleophilic aromatic substitution reactions, with preferential substitution at the 5-position [1]. This regiochemical bias is exploited in the synthesis of 5,7-difluoro-substituted kinase inhibitors, where the 5- and 7-fluorines flank the 6-bromo position, electronically activating it for cross-coupling while simultaneously tuning the electron density of the quinoline ring [2]. The 5,7-difluoro pattern has been specifically incorporated into quinoline-based c-Met and PI3K kinase inhibitor scaffolds described in patent literature, where the dual fluorination enhances binding affinity through fluorine-protein hydrophobic contacts and C-F···H-C pseudo-hydrogen bonds [3].

fluorine conformational effect ring electronics binding affinity medicinal chemistry

Recommended Application Scenarios for 6-Bromo-5,7-difluoro-N4-methylquinoline-3,4-diamine Based on Quantitative Evidence


Building Block for HIV-1 Integrase Allosteric Inhibitor (ALLINI) Lead Optimization

The 6-bromo substitution directly mirrors the optimal substituent identified in the ALLINI-2 series (EC50 = 0.09 µM vs. 0.20 µM for 6-iodo) [1]. The 5,7-difluoro pattern provides the electronic tuning needed for integrase binding, while the N4-methyl group reduces metabolic vulnerability. Researchers developing next-generation ALLINIs should select this compound as a key intermediate for Suzuki diversification at C6 to explore substituted phenyl, heteroaryl, or alkenyl appendages while maintaining the favorable Br→Ar coupling reactivity documented in the quinoline series (68–82% yields) [2].

Kinase Inhibitor Fragment Library Design Requiring Balanced Lipophilicity and Synthetic Tractability

With a molecular weight of 288.09 g/mol and predicted logP of ~2.5, this compound sits comfortably within fragment-like property space (MW < 300, logP < 3) [1][2]. The 6-bromo handle enables rapid parallel Suzuki diversification to generate focused kinase inhibitor libraries. The 5,7-difluoro pattern is validated in c-Met and PI3K inhibitor patents [3], while the reduced quinoline basicity (pKa 2.82 vs. 4.9 for unsubstituted quinoline) ensures the N1 remains neutral at physiological pH—a desirable feature for ATP-site kinase binders.

Chemical Probe Synthesis Requiring Regioselective Downstream Functionalization

The 5,7-difluoro-6-bromo substitution pattern offers a rare combination of orthogonal reactivity: the 6-bromo position is primed for Pd-catalyzed cross-coupling, while the 5-fluoro position undergoes regioselective nucleophilic aromatic substitution (methoxydefluorination) as demonstrated in the 5,7-difluoroquinoline series [1]. This enables sequential, chemoselective functionalization—first at C6 via Suzuki coupling, then at C5 via SNAr—to build complex, polysubstituted quinoline chemical probes without protecting group manipulation. The N4-methyl group remains inert under both reaction conditions [2].

Metabolic Stability Screening Cascade for Quinoline-Based Lead Series

For medicinal chemistry teams evaluating quinoline-3,4-diamine leads, this compound serves as a benchmark for the N4-methylated, 5,7-difluorinated substructure. Compared to the non-methylated 6-bromo-5,7-difluoroquinoline-3,4-diamine (3 HBD; susceptible to N-oxidation), the N4-methyl analog (2 HBD) is predicted to exhibit improved metabolic stability in liver microsome assays [1]. Procurement of both compounds enables paired stability comparisons ( ± N4-methyl) to quantify the metabolic benefit of N-capping in a specific chemotype context, generating decision-quality data for lead series prioritization.

Quote Request

Request a Quote for 6-Bromo-5,7-difluoro-N4-methylquinoline-3,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.